molecular formula C22H14BrClN2O3 B11559222 (E)-[1-(5-bromopyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](4-chlorophenyl)methanolate

(E)-[1-(5-bromopyridinium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](4-chlorophenyl)methanolate

Cat. No.: B11559222
M. Wt: 469.7 g/mol
InChI Key: ZJMSHVHMDYRTGP-CZIZESTLSA-N
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Description

1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyridine ring substituted with a bromine atom, a benzoyl group with a chlorine atom, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Bromopyridine Moiety: This step involves the bromination of pyridine, followed by coupling with the pyrrole ring.

    Addition of the Chlorobenzoyl Group: This is typically done through a Friedel-Crafts acylation reaction.

    Hydroxylation and Phenylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A similar compound with a bromine atom on a pyrimidine ring.

    4-Chlorobenzoyl Chloride: A related compound with a chlorobenzoyl group.

    Phenylhydroxypyrrole: A compound with a phenyl group and a hydroxy group on a pyrrole ring.

Uniqueness

1-(5-BROMOPYRIDIN-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in the individual similar compounds.

Properties

Molecular Formula

C22H14BrClN2O3

Molecular Weight

469.7 g/mol

IUPAC Name

(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H14BrClN2O3/c23-15-8-11-17(25-12-15)26-19(13-4-2-1-3-5-13)18(21(28)22(26)29)20(27)14-6-9-16(24)10-7-14/h1-12,19,27H/b20-18+

InChI Key

ZJMSHVHMDYRTGP-CZIZESTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

Origin of Product

United States

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